2-(Nicotinamido)ethyl 3,4,5-trimethoxybenzoate hydrochloride
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Overview
Description
2-(Nicotinamido)ethyl 3,4,5-trimethoxybenzoate hydrochloride is a synthetic compound that combines the structural features of nicotinamide and trimethoxybenzoate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Nicotinamido)ethyl 3,4,5-trimethoxybenzoate hydrochloride typically involves the esterification of 3,4,5-trimethoxybenzoic acid with 2-(nicotinamido)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis process, making it more efficient and scalable.
Chemical Reactions Analysis
Types of Reactions
2-(Nicotinamido)ethyl 3,4,5-trimethoxybenzoate hydrochloride can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3,4,5-trimethoxybenzoic acid and 2-(nicotinamido)ethanol.
Oxidation: The compound can be oxidized to introduce additional functional groups, potentially enhancing its biological activity.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.
Major Products Formed
Hydrolysis: 3,4,5-trimethoxybenzoic acid and 2-(nicotinamido)ethanol.
Oxidation: Various oxidized derivatives depending on the specific conditions and reagents used.
Substitution: Substituted derivatives of the original compound with different functional groups replacing the methoxy groups.
Scientific Research Applications
2-(Nicotinamido)ethyl 3,4,5-trimethoxybenzoate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(Nicotinamido)ethyl 3,4,5-trimethoxybenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The nicotinamide moiety can mimic the structure of nicotinamide adenine dinucleotide (NAD+), allowing the compound to interfere with enzymatic processes that rely on NAD+ as a cofactor. This can lead to the modulation of metabolic pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4,5-trimethoxybenzoate: Shares the trimethoxybenzoate structure but lacks the nicotinamide moiety.
Ethyl 3,4,5-trimethoxybenzoate: Similar to the methyl derivative but with an ethyl ester group.
Nicotinamide: Contains the nicotinamide moiety but lacks the trimethoxybenzoate structure.
Uniqueness
2-(Nicotinamido)ethyl 3,4,5-trimethoxybenzoate hydrochloride is unique due to the combination of nicotinamide and trimethoxybenzoate structures, which may confer distinct biological activities and chemical properties not observed in the individual components or their simpler derivatives.
Properties
IUPAC Name |
2-(pyridine-3-carbonylamino)ethyl 3,4,5-trimethoxybenzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6.ClH/c1-23-14-9-13(10-15(24-2)16(14)25-3)18(22)26-8-7-20-17(21)12-5-4-6-19-11-12;/h4-6,9-11H,7-8H2,1-3H3,(H,20,21);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFCEULCPUINIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCCNC(=O)C2=CN=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>59.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID85273664 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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